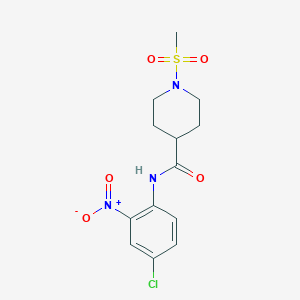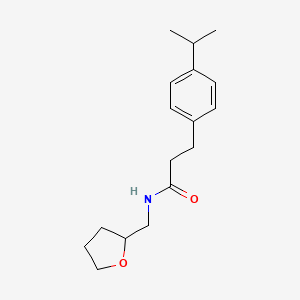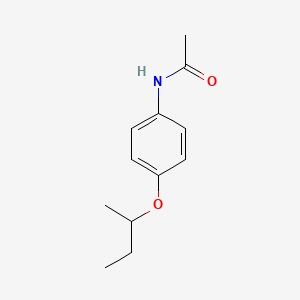![molecular formula C19H18Cl4N2O4S B4621651 1-[(3-氯-4-甲氧基苯基)磺酰基]-N-(2,4,5-三氯苯基)-4-哌啶甲酰胺](/img/structure/B4621651.png)
1-[(3-氯-4-甲氧基苯基)磺酰基]-N-(2,4,5-三氯苯基)-4-哌啶甲酰胺
描述
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H18Cl4N2O4S and its molecular weight is 512.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is 511.971189 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和生物活性
一系列苯甲酰胺衍生物,包括与 1-[(3-氯-4-甲氧基苯基)磺酰基]-N-(2,4,5-三氯苯基)-4-哌啶甲酰胺在结构上相关的分子,已被合成并评估了它们的药理特性。这些化合物已显示出作为选择性血清素 4 受体激动剂的潜力,深入了解它们在加速胃排空和增加排便频率中的作用,突出了它们作为具有减少副作用的促动力剂的潜力 (Sonda, Katayama, Kawahara, Sato, & Asano, 2004)。此外,已合成了针对脂氧合酶 (LOX)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶的衍生物,展示了它们广泛的生物活性和潜在的治疗应用 (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013)。
抗菌和酶抑制活性
在结构上与 1-[(3-氯-4-甲氧基苯基)磺酰基]-N-(2,4,5-三氯苯基)-4-哌啶甲酰胺相似的化合物已对影响番茄植株的病原体(如黄单胞菌 vesicatoria 和青枯菌)以及交链孢菌属和镰刀菌属等真菌病原体表现出显着的抗菌活性。这些发现表明这些化合物在农业应用中对抗植物病害的潜力 (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009)。此外,这些化合物对酶的抑制活性,特别是对 AChE 和 BChE 等酶的抑制活性,进一步说明了它们在开发治疗阿尔茨海默病等疾病的治疗剂方面的潜力。
阿尔茨海默病的新型候选药物
对 3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的 N-取代衍生物的研究突出了这些化合物作为阿尔茨海默病新药候选物的潜力。这包括它们抑制乙酰胆碱酯酶的能力,乙酰胆碱酯酶是阿尔茨海默病治疗的靶标。对这些化合物的溶血活性评估表明有希望的安全性,以便进一步开发 (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018)。
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation could occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound might be involved in the formation of new carbon–carbon bonds , which could potentially affect various biochemical pathways.
Result of Action
The compound might be involved in the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of new organic compounds.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and overall biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . High doses have been associated with toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is critical for its efficacy, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O4S/c1-29-18-3-2-12(8-16(18)23)30(27,28)25-6-4-11(5-7-25)19(26)24-17-10-14(21)13(20)9-15(17)22/h2-3,8-11H,4-7H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVLHUFWPLIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)
![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
